molecular formula C9H11NO4S B1400095 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione CAS No. 1482564-21-5

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione

Cat. No.: B1400095
CAS No.: 1482564-21-5
M. Wt: 229.26 g/mol
InChI Key: XLIWIGIAJAUXFY-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is a heterocyclic compound that contains both thiazole and dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with appropriate dione precursors. One common method involves the condensation of 2-aminothiazole with 4,4-dimethoxybutane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is unique due to the combination of thiazole and dione moieties in a single molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIWIGIAJAUXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)C1=NC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-acetylthiazole (1.0 g, 7.86 mmol) and methyl dimethoxyacetate (1.05 g, 7.86 mmol) in anhydrous diethyl ether (15 mL) was treated with sodium methoxide 4.37M in methanol (1.80 mL, 7.86 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 hours, and then diluted with ethyl acetate (10 mL). After cooling to 0° C., the reaction mixture was neutralized with 1N hydrochloric acid until pH 3 was reached. Water was added (6 mL) and layers were separated. The organic layer was washed with brine (10 mL), dried over sodium sulfate and concentrated in vacuo to provide 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (8a) (1.58 g, 6.89 mmol, 88%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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